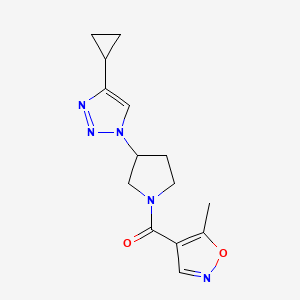
3-Bromo-1H-1,7-naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1H-1,7-naphthyridin-4-one” is a compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that have diverse biological activities and photochemical properties . They are used in various fields such as medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Chemical Reactions Analysis
Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-Bromo-1H-1,7-naphthyridin-4-one plays a pivotal role in the field of chemical synthesis and characterization. Its derivatives, such as 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, are synthesized using brominating agents, with their structures confirmed via spectral studies like FTIR, NMR, and X-ray single-crystal diffractometry. These compounds exhibit significant properties like monoclinic crystal systems and are stabilized through hydrogen bond interactions, indicating potential applications in materials science and crystal engineering (Patil, Pathan, & Zangade, 2021).
Organic Synthesis
The reactivity of 3-Bromo-1H-1,7-naphthyridin-4-one with potassium amide in liquid ammonia showcases its versatility in organic synthesis. This reaction yields amino derivatives, presenting a pathway to modify the naphthyridine core for various applications. The reaction mechanism involves intermediates like 3,4-didehydro-1,7-naphthyridine, highlighting the compound's utility in synthesizing complex organic molecules (Plas, Woźniak, & Veldhuizen, 2010).
Materials Science
In the domain of materials science, particularly in organic photovoltaic devices, bromo derivatives like 4-bromoanisole have found use as processing additives to control phase separation and purity. This application underlines the broader utility of bromo-naphthyridine derivatives in enhancing the efficiency of electronic materials by promoting the aggregation of polymers, thereby optimizing device performance (Liu et al., 2012).
Catalysis
The structural flexibility of 3-Bromo-1H-1,7-naphthyridin-4-one derivatives enables their application in catalysis. For instance, dinuclear complexes derived from related structures have been employed in water oxidation processes, demonstrating their catalytic capabilities. These complexes exhibit properties influenced by electron donor/acceptor abilities, contributing to advancements in green chemistry and sustainable energy solutions (Zong & Thummel, 2005).
Pharmaceutical Chemistry
While ensuring the exclusion of drug use, dosage, and side effects, it is noteworthy that the structural manipulation of naphthyridine derivatives, including bromination, offers insights into the design of novel compounds with potential bioactivity. The transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones into thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, for instance, enhances their pharmacological potency, suggesting their relevance in the development of therapeutic agents (Singh et al., 1995).
Safety And Hazards
The safety data sheet for a similar compound, “1,7-Naphthyridin-4(1H)-one”, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
3-bromo-1H-1,7-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-11-7-4-10-2-1-5(7)8(6)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISLSYOJOUTPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-1,7-naphthyridin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2812734.png)

![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)


![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)

![3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2812751.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
